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Compound of Interest

Compound Name: 3-lodopyridine-4-carbonitrile

Cat. No.: B089190

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 3-lodopyridine-4-carbonitrile (CAS No: 10386-28-4), a key heterocyclic building
block in medicinal chemistry and materials science. This document consolidates available
guantitative data, outlines detailed experimental protocols for property determination, and
presents a logical workflow for its characterization. The information is structured to support
researchers in academic and industrial settings, particularly those involved in drug discovery
and development.

Chemical Identity and Structure

3-lodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a substituted pyridine
derivative. The presence of an iodine atom and a nitrile group on the pyridine ring makes it a
versatile intermediate for introducing the 4-cyano-3-pyridyl moiety through various cross-
coupling reactions.
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Identifier Value

IUPAC Name 3-iodopyridine-4-carbonitrile

CAS Number 10386-28-4[1][2]

Molecular Formula CeHsIN2[1][2][3]

Molecular Weight 230.01 g/mol [1]

Canonical SMILES C1=CN=CC(=C1C#N)I[3]

InChlKey KMFIQUYSWTUCGD-UHFFFAOYSA-NJ3]

Physicochemical Properties

The following tables summarize the key experimental and predicted physicochemical properties
of 3-lodopyridine-4-carbonitrile. These parameters are critical for predicting its behavior in
biological systems and for designing synthetic and formulation strategies.

husical and Chemical :

Property Value Data Type
Melting Point 119 - 122 °C[2] Experimental
Boiling Point Data not available -

pKa -0.15+0.18 Predicted
logP (XlogP) 1.2[3] Predicted

bili | .

Property Recommendation

Sensitivity Light Sensitive[2]

-~ Store sealed in a dry, dark environment at room
Storage Conditions
temperature.[1]

Experimental Protocols
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This section details generalized, standard laboratory protocols for the experimental
determination of the key physicochemical properties listed above. These methods are broadly
applicable to solid organic compounds like 3-lodopyridine-4-carbonitrile.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity. A sharp melting range
typically signifies high purity, whereas a broad and depressed range suggests the presence of
impurities.

Apparatus:

e Melting point apparatus (e.g., Mel-Temp or similar)
o Glass capillary tubes (one end sealed)

e Spatula

e Mortar and pestle

Procedure:

o Sample Preparation: Place a small amount of dry 3-lodopyridine-4-carbonitrile powder on
a clean, dry surface. Gently crush the solid into a fine powder using a spatula or mortar and
pestle.

o Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small
amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder
into the sealed end. A sample height of 1-2 mm is sufficient.[1]

e Measurement:
o Place the loaded capillary tube into the heating block of the melting point apparatus.
o Set an initial rapid heating rate to quickly determine an approximate melting temperature.

o Allow the apparatus to cool below this approximate temperature.
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o Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature
approaches the expected melting point.

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is
reported as T - Tz2.[1]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation
constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.

[4]

Apparatus:

Calibrated pH meter and electrode

Automatic titrator or manual burette

Magnetic stirrer and stir bar

Reaction vessel

Standardized 0.1 M HCIl and 0.1 M NaOH solutions

Procedure:
» Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

o Sample Preparation: Accurately weigh and dissolve a sample of 3-lodopyridine-4-
carbonitrile in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM).
The final concentration should be at least 10-# M to ensure a detectable change in the
titration curve.[2][4]

o Titration:

o Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the
pH electrode.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b089190?utm_src=pdf-body
https://www.benchchem.com/product/b089190?utm_src=pdf-body
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Purge the solution with nitrogen to remove dissolved COz, which can interfere with pH
measurements.[2]

o Begin titration by adding small, precise increments of the titrant (acid or base).

o Record the pH value after each addition, allowing the reading to stabilize.

o Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can
be determined from the titration curve, often corresponding to the pH at the half-equivalence
point or by analyzing the inflection point of the curve.[2][5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves
saturating a solvent with the solute and then measuring the concentration of the dissolved
compound.

Apparatus:

Vials with screw caps

Orbital shaker or rotator with temperature control

Centrifuge

Analytical balance

HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:

e Sample Preparation: Add an excess amount of solid 3-lodopyridine-4-carbonitrile to a vial
containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline,
pH 7.4). The presence of undissolved solid must be visible.[6]

o Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled
environment (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48
hours) to ensure equilibrium is reached.[6]
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» Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
Centrifuge the samples to pellet any remaining suspended solid.

» Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a
suitable solvent and analyze the concentration of the dissolved compound using a calibrated
analytical method such as HPLC or UV-Vis spectrophotometry. The resulting concentration is
the equilibrium solubility.

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-phase
high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable indirect
method for its determination.[7]

Apparatus:

RP-HPLC system with a UV detector (e.g., HDR-DAD)|8]

C18 analytical column

Reference compounds with known LogP values

Mobile phase (e.g., methanol/water or acetonitrile/water)
Procedure:
 Calibration:

o Prepare solutions of several reference compounds with known LogP values that span the
expected range of the analyte.

o Inject each reference compound onto the C18 column and record its retention time (t_R_).
o Calculate the retention factor (k') for each standard.

o Create a calibration curve by plotting the known LogP values of the standards against their
calculated log k' values.[9]
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e Sample Analysis:
o Prepare a solution of 3-lodopyridine-4-carbonitrile in the mobile phase.

o Inject the sample onto the same column under identical conditions and determine its
retention time.

o Calculate the log k' for 3-lodopyridine-4-carbonitrile.

¢ LogP Calculation: Using the linear regression equation from the calibration curve, interpolate
the LogP value for 3-lodopyridine-4-carbonitrile from its measured log k' value.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical
characterization of a chemical intermediate like 3-lodopyridine-4-carbonitrile.
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Caption: Experimental workflow for physicochemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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